molecular formula C16H19N5O2 B2463252 8-(ethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 332897-32-2

8-(ethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2463252
M. Wt: 313.361
InChI Key: PJYSQJXVWRMAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(ethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as EMD 57283, is a purine derivative that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.

Scientific Research Applications

Synthesis and Biological Activity

Research efforts have focused on the synthesis of related purine derivatives to explore their biological activities. For example, the synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, highlighting the potential of purine derivatives in cancer therapy (Deady et al., 2003). Similarly, novel heterocycles such as purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines have been synthesized, with some compounds showing activity against P388 leukemia (Ueda et al., 1987).

Chemical Synthesis Techniques

Research has also focused on refining chemical synthesis techniques for purine derivatives. The use of trifluoroethanol as a solvent has facilitated selective N-7 methylation of purines, demonstrating an efficient regiospecific method for modifying purine structures (Lebraud et al., 2013). This showcases the ongoing development of novel methodologies in the synthesis of complex organic molecules, including purine derivatives.

Molecular Design for Therapeutic Applications

The structural modification of purine derivatives has been explored for the development of therapeutic agents. 8-Benzyltetrahydropyrazino[2,1‐f]purinediones have been designed as multitarget drugs for neurodegenerative diseases, displaying potent activity as adenosine receptor antagonists and monoamine oxidase inhibitors (Brunschweiger et al., 2014). This highlights the potential of purine-based compounds in the treatment of complex disorders like Alzheimer's and Parkinson's diseases.

Antimicrobial and Antiviral Research

Purine derivatives have also been investigated for their antimicrobial and antiviral properties. The design and synthesis of purine connected piperazine derivatives as novel inhibitors of Mycobacterium tuberculosis represent a promising avenue for the treatment of tuberculosis, with several analogues showing promising activity against the pathogen (Konduri et al., 2020).

properties

IUPAC Name

8-(ethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-4-17-15-18-13-12(14(22)19-16(23)20(13)3)21(15)9-11-7-5-6-10(2)8-11/h5-8H,4,9H2,1-3H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYSQJXVWRMAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(ethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

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